1-(2-Amino-1-naphthyl)isoquinoline
Overview
Description
1-(2-Amino-1-naphthyl)isoquinoline is a compound that is likely to be of interest due to its structural features, which include an isoquinoline moiety and an amino-naphthyl group. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and reactivity of similar compounds.
Synthesis Analysis
The synthesis of related compounds, such as 2-aminoquinolines, has been described in the literature. For instance, 2-aminoquinolines can be synthesized from arylacetaldehydes, secondary amines, and aryl azides through a one-pot reaction involving refluxing benzene or xylene . This process may involve intermediates such as 5-amino-ν-triazolines, which undergo thermal rearrangement to amidines, followed by intramolecular base-catalysed cyclocondensation. Although this synthesis does not directly pertain to 1-(2-Amino-1-naphthyl)isoquinoline, the methods and intermediates described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2-Amino-1-naphthyl)isoquinoline can be complex, and spectroscopic methods such as two-dimensional NMR are often employed to elucidate their structure . For example, the reaction of 1-aminoisoindole with 1,4-naphthoquinone leads to the formation of a complex compound, and the structure is studied using advanced spectroscopic techniques. This suggests that similar methods could be used to analyze the molecular structure of 1-(2-Amino-1-naphthyl)isoquinoline.
Chemical Reactions Analysis
The chemical reactivity of compounds containing amino groups and naphthyl or isoquinoline moieties can be quite varied. Previous research has shown that 1-aminoisoindole can undergo [4+2]-cycloaddition reactions with dienophiles like maleimides and 1,4-naphthoquinone . This indicates that 1-(2-Amino-1-naphthyl)isoquinoline may also participate in similar cycloaddition reactions, potentially leading to a variety of products depending on the reaction conditions and the dienophiles used.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 1-(2-Amino-1-naphthyl)isoquinoline, they do provide a context for understanding how such properties might be investigated. The physical properties such as solubility, melting point, and stability could be inferred from related compounds, while chemical properties like acidity/basicity of the amino group, reactivity of the isoquinoline system, and potential for tautomerism could be explored through experimental studies and comparison with similar known compounds.
Safety And Hazards
properties
IUPAC Name |
1-isoquinolin-1-ylnaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c20-17-10-9-13-5-1-3-7-15(13)18(17)19-16-8-4-2-6-14(16)11-12-21-19/h1-12H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLNFFGFQUEPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=NC=CC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648029 | |
Record name | 1-(Isoquinolin-1-yl)naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-1-naphthyl)isoquinoline | |
CAS RN |
664302-70-9 | |
Record name | 1-(Isoquinolin-1-yl)naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Amino-1-naphthyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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